molecular formula C21H34N6O B6445888 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640888-28-2

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6445888
CAS No.: 2640888-28-2
M. Wt: 386.5 g/mol
InChI Key: DLFYUNKDHIEFNB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring that forms part of several important biomolecules like DNA and RNA . Pyrimidine derivatives often show significant pharmacological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave a compound that was used to obtain a series of new derivatives .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines .

Future Directions

The synthesis and study of pyrimidine derivatives, including this compound, is an active area of research due to their significant pharmacological activity . Future work could involve the synthesis of new derivatives and the investigation of their biological activities.

Biochemical Analysis

Biochemical Properties

2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions suggest that the compound can influence multiple biochemical pathways and processes.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate the insulin-like growth factor 1 receptor suggests that it can impact cell proliferation and differentiation. Furthermore, its inhibition of phosphodiesterase type 5 and other enzymes indicates potential effects on cyclic nucleotide signaling and metabolic regulation.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound’s antagonistic action on the vanilloid receptor 1 and modulation of the insulin-like growth factor 1 receptor involve direct binding to these receptors, leading to changes in their activity . Additionally, the inhibition of enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 occurs through competitive or allosteric binding, resulting in altered enzyme activity and downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biochemical activity and continue to influence cellular processes without significant loss of potency .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular signaling and metabolic regulation . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular function and metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced without causing significant toxicity .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of isocitrate dehydrogenase 1 suggests its role in the tricarboxylic acid cycle, potentially affecting energy production and biosynthetic processes . Additionally, its interaction with phosphodiesterase type 5 indicates involvement in cyclic nucleotide signaling pathways, influencing cellular responses to hormonal and environmental stimuli .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes .

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O/c1-17-5-9-26(10-6-17)20(28)16-24-11-13-25(14-12-24)19-15-18(2)22-21(23-19)27-7-3-4-8-27/h15,17H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFYUNKDHIEFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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